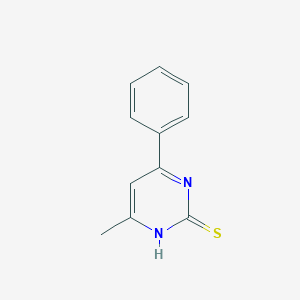

4-Methyl-6-phenylpyrimidine-2-thiol

Overview

Description

4-Methyl-6-phenylpyrimidine-2-thiol is a compound that belongs to the class of thiopyrimidine derivatives. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The thiopyrimidine core is a common motif in medicinal chemistry, often associated with antioxidant, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of thiopyrimidine derivatives often involves multicomponent reactions, where different starting materials are combined to form a more complex structure. For example, the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives starts with a tetrahydro-2-thioxopyrimidine compound and involves optimization using Density Functional Theory (DFT) calculations to understand the 3D geometries and electronic structures . Another study reports the catalyst-free synthesis of thiopyrimidine derivatives in an aqueous ethanol medium, highlighting the importance of green chemistry principles in the synthesis process .

Molecular Structure Analysis

The molecular structure of thiopyrimidine derivatives is characterized using various spectroscopic techniques such as NMR, FT-IR, and elemental analysis. Single-crystal X-ray diffraction is also a common method to determine the precise molecular structure of these compounds . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiopyrimidine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidation. These reactions can lead to the formation of different tautomers, as well as the introduction of various functional groups that can significantly alter the chemical and biological properties of the compounds . The reactivity of these compounds is influenced by the substituents on the thiopyrimidine ring, which can be strategically modified to obtain desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as steric factors, can affect these properties. For instance, the stability of cardiovascular-active thiopyrimidines can be improved by introducing electron-withdrawing substituents and bulky aryl groups . The antioxidant activity of these compounds is often assessed in vitro using assays such as DPPH and ABTS radical scavenging, which provide insights into their potential as therapeutic agents .

Scientific Research Applications

High-Performance Liquid Chromatography

- Fluorogenic Labeling for HPLC : The compound has been used in fluorogenic labeling for high-performance liquid chromatography (HPLC) of biologically important thiols. This method aids in the selective and rapid detection of thiols in pharmaceutical formulations (Gatti et al., 1990).

Optoelectronic Applications

- Nonlinear Optics (NLO) : Derivatives of 4-Methyl-6-phenylpyrimidine-2-thiol have significant applications in nonlinear optics. Studies show these derivatives exhibit larger NLO properties compared to standard molecules, making them suitable for high-tech optoelectronic applications (Hussain et al., 2020).

Antimicrobial Agents

- Potential Antimicrobial Properties : Certain derivatives have been synthesized as potential antimicrobial agents, showing activity against pathogenic microorganisms (El-kerdawy et al., 1990).

Medical Research

- Cytotoxic Activity : Novel 4-thiopyrimidine derivatives, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been studied for their cytotoxic activity against various cancer cell lines. Their structural differences greatly influence their cytotoxic properties (Stolarczyk et al., 2018).

Structural and Electronic Properties

- Crystal Structures and Antimicrobial Activities : Studies of derivatives like 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone show strong antimicrobial activity and interesting structural features, which are influenced by chlorine and methyl substituents (Korona-Głowniak et al., 2021).

Organometallic Chemistry

- Cyclopalladation of Phenylpyrimidines : 4-Methyl-6-phenylpyrimidine-2-thiol derivatives have been used in cyclopalladation studies, revealing insights into their coordination chemistry and potential in organometallic syntheses (Caygill et al., 1990).

Gold Nanoparticle Aggregation

- Detection of Anti-thyroid Drug : A sensitive colorimetric method involving the aggregation of colloidal gold nanoparticles has been developed for the detection of 4-hydroxy-2-mercapto-6-methylpyrimidine, highlighting its interaction with gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit antitrypanosomal and antiplasmodial activities . Therefore, it’s plausible that this compound may interact with similar targets, such as enzymes or receptors in these organisms.

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in the organism’s metabolic processes

Biochemical Pathways

Given the known antitrypanosomal and antiplasmodial activities of pyrimidine derivatives , it’s plausible that this compound may affect pathways related to these organisms’ metabolism or replication

Pharmacokinetics

The compound’s molecular weight of 20228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

Given the known antitrypanosomal and antiplasmodial activities of pyrimidine derivatives , it’s plausible that this compound may lead to the death or inhibition of these organisms

Action Environment

For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures may affect its stability

properties

IUPAC Name |

6-methyl-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVDRQQNNUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352901 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-phenylpyrimidine-2-thiol | |

CAS RN |

27955-44-8 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 4-Methyl-6-phenylpyrimidine-2-thiol is treated with copper bronze in boiling cymene?

A1: The reaction of 4-Methyl-6-phenylpyrimidine-2-thiol with copper bronze in boiling cymene results in the formation of a dipyrimidinyl sulfide. This suggests that copper bronze acts as a catalyst, promoting a coupling reaction between two molecules of the thiol, resulting in the formation of a sulfur-sulfur bond and the elimination of hydrogen. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)